5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. The compound features a bromine atom at the 5-position and a phenyl group at the 3-position, making it of significant interest in medicinal chemistry due to its potential biological activities. It serves as a building block in the synthesis of various bioactive molecules and has been studied for its interactions with specific biological targets, such as fibroblast growth factor receptors (FGFRs) .
This compound belongs to the class of pyrrolo[2,3-b]pyridines, which are known for their diverse pharmacological properties. The presence of halogen (bromine) and aromatic (phenyl) substituents enhances its reactivity and biological activity, positioning it as a valuable intermediate in organic synthesis and drug development .
The synthesis of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
For large-scale synthesis, optimization of these synthetic routes is crucial. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure product quality .
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a complex molecular structure characterized by:
The compound's unique structure contributes to its reactivity and biological properties .
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in several chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry.
The mechanism of action for 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs).
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells .
Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity .
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine has significant applications in medicinal chemistry:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 3-position in the 7-azaindole scaffold, which is crucial for modulating electronic properties and bioactivity. The electron-deficient nature of pyrrolo[2,3-b]pyridine necessitates tailored catalytic systems. Suzuki-Miyaura coupling of 5-bromo-7-azaindole with phenylboronic acid under Pd(PPh₃)₄ catalysis (2–5 mol%) in dioxane/H₂O (4:1) at 85–95°C installs the 3-phenyl group efficiently, yielding 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (typically >80%) [8]. For electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂), adding K₃PO₄ (2 equiv) as base enhances conversion by mitigating protodeboronation [3] [8].
Regioselective C–H activation at C3 avoids pre-halogenation steps. N-Sulfonyl-protected 7-azaindoles undergo direct C3–H sulfenylation using sulfonyl chlorides and TBAI (3 equiv) in DMF at 120°C. This tandem desulfonylative process affords 3-thioethers (52–96% yield) without transition metals, leveraging in situ-generated electrophilic sulfur species [7]. For C3 alkenylation, Pd(OAc)₂/pivalic acid systems enable oxidative coupling with acrylates, though yields are moderate (50–65%) due to competing polymerization [1].
Table 1: Palladium-Catalyzed Functionalization at the 3-Position
Reaction Type | Conditions | Scope | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 85°C | Arylboronic acids | 75–92% |
C–H Sulfenylation | TBAI, DMF, 120°C, air atmosphere | Aryl/alkyl sulfonyl chlorides | 52–96% |
Oxidative Alkenylation | Pd(OAc)₂, PivOH, Ag₂CO₃, DMAc, 120°C | Acrylates, styrenes | 50–65% |
Bromination at the 5-position is pivotal for subsequent cross-coupling. Regioselective electrophilic bromination of 3-phenyl-7-azaindole using NBS (1.1 equiv) in DMF at 0°C furnishes 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine exclusively (>90% regioselectivity), attributable to the electron-withdrawing effect of N1 and C3-phenyl directing electrophiles to C5 [2]. Commercial availability of 5-bromo-1H-pyrrolo[2,3-b]pyridine (>98% purity) streamlines access to this core [2].
Suzuki-Miyaura diversification of the 5-bromo group enables extensive scaffold modification. Key considerations include:
Table 2: Key Brominated Intermediates for Diversification
Brominated Compound | Synthetic Route | Coupling Partners | Product Yield |
---|---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Direct bromination with NBS or commercial | Arylboronic acids | 80–92% |
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine | Excess NBS in DMF, 25°C | Heteroarylboronic acids | 65–78% |
N-Ts-5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | Bromination after N-protection | Vinylboronates | 70–85% |
N1 protection is essential to prevent undesired side reactions during C–H functionalization. Common protecting groups exhibit divergent stability profiles:
Protection-deprotection tactics significantly impact efficiency. For instance, synthesizing 2-hydroxymethyl-3-phenyl-7-azaindole requires benzenesulfonyl protection during boronate formation (from iodinated intermediate), as tosyl groups undergo premature cleavage under basic conditions [1]. SEM protection enables Pd-catalyzed carbonylative amidation at C5 of 5-bromo-3-phenyl-7-azaindole, affording carboxamide derivatives after deprotection [6].
Madelung cyclization (intramolecular aldol-type condensation) constructs the azaindole core from ortho-substituted pyridines. 2-Amino-3-iodo-5-fluoropyridine undergoes Sonogashira coupling with THP-protected propargyl alcohol, followed by t-BuOK-mediated cyclization to form 7-azaindole in 64% yield. This approach installs C3 substituents early but requires harsh bases (t-BuOK, NaNH₂) limiting functional group tolerance [1] [4].
Fischer indolization via arylhydrazones faces challenges with azaindoles. Cyclization of phenylpyridinylhydrazines requires Brønsted acid catalysts (HCl, PPTS) and elevated temperatures (80–100°C), often yielding <50% due to in situ decomposition of sensitive intermediates. Regioselectivity is problematic with unsymmetrical ketones [5].
Modern alternatives offer improved efficiency:
Table 3: Cyclization Method Comparison for 3-Substituted-7-azaindoles
Method | Key Conditions | Advantages | Limitations |
---|---|---|---|
Madelung | t-BuOK, THF, 65°C | Direct C3 functionalization | Base-sensitive groups incompatible |
Fischer | HCl, EtOH, 80°C | Access to 2-substituted variants | Low yields (30–50%), regioselectivity issues |
Ag-catalyzed | AgNO₃, H₂O, 60°C | No N-protection needed, high regioselectivity | Limited to o-alkynylpyridine substrates |
Pd/Cu tandem | Pd(PPh₃)₄, CuI, amine base | One-pot synthesis from halopyridines | Requires optimization of sequential steps |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: